2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide
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Overview
Description
2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves the reaction of cyclohexanone with 2,5-dimethylphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and analysis can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other hydrazine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-cyclohexylidene)-N’-(2-nitro-phenyl)-hydrazine
- N-(2,4-Dinitro-phenyl)-N’-(2-pyridin-2-yl-cyclohexylidene)-hydrazine
- **N-(4-Nitro-
Properties
CAS No. |
918824-40-5 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(cyclohexylideneamino)-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C15H21N3O/c1-11-8-9-12(2)14(10-11)16-15(19)18-17-13-6-4-3-5-7-13/h8-10H,3-7H2,1-2H3,(H2,16,18,19) |
InChI Key |
KUAVEWBTJSOUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
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